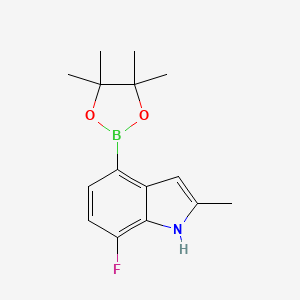![molecular formula C20H22N4 B12052307 4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B12052307.png)
4-{[4-(Quinolin-2-yl)piperazin-1-yl]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Quinolin-2-il)piperazin-1-il]metil}anilina es un compuesto orgánico que presenta un grupo quinolina unido a un anillo de piperazina, el cual está conectado a un grupo anilina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-{[4-(Quinolin-2-il)piperazin-1-il]metil}anilina típicamente implica los siguientes pasos:
Formación del derivado de quinolina: El grupo quinolina se puede sintetizar a través de varios métodos, incluyendo la síntesis de Skraup, que involucra la reacción de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Introducción de piperazina: El anillo de piperazina se introduce haciendo reaccionar el derivado de quinolina con piperazina en condiciones adecuadas, como calentando en un solvente como etanol o metanol.
Unión de anilina: El paso final implica la reacción del intermedio de piperazina-quinolina con anilina, a menudo utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{[4-(Quinolin-2-il)piperazin-1-il]metil}anilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, convirtiendo el grupo quinolina en un derivado de dihidroquinolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.
Principales productos formados
Oxidación: Derivados de N-óxido de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Derivados N-alquilo o N-acilo del compuesto original.
Aplicaciones Científicas De Investigación
4-{[4-(Quinolin-2-il)piperazin-1-il]metil}anilina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 4-{[4-(Quinolin-2-il)piperazin-1-il]metil}anilina involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. Por ejemplo, puede inhibir la actividad de ciertas quinasas involucradas en las vías de señalización celular, ejerciendo así sus efectos sobre procesos celulares como la proliferación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
Brexpiprazol: Un derivado de quinolina-piperazina utilizado como agente antipsicótico.
Derivados de quinolin-2-ona: Conocidos por su actividad anticancerígena.
Singularidad
4-{[4-(Quinolin-2-il)piperazin-1-il]metil}anilina es única debido a sus características estructurales específicas que confieren actividades biológicas distintas. Su combinación de un grupo quinolina con un anillo de piperazina y un grupo anilina permite modificaciones químicas versátiles y potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H22N4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-[(4-quinolin-2-ylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C20H22N4/c21-18-8-5-16(6-9-18)15-23-11-13-24(14-12-23)20-10-7-17-3-1-2-4-19(17)22-20/h1-10H,11-15,21H2 |
Clave InChI |
ITMYRIULGPPXDB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


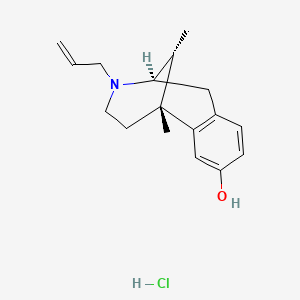
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)
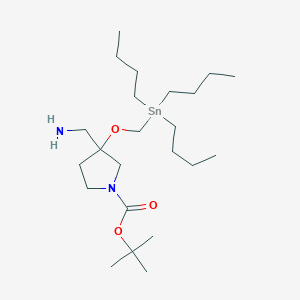

![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)
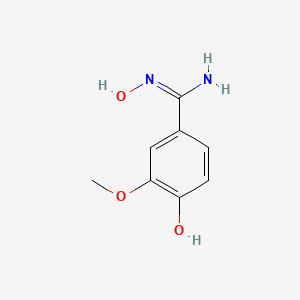
![methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052259.png)
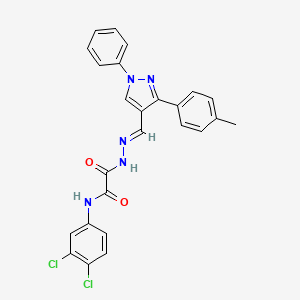
![4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12052267.png)
![Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12052270.png)
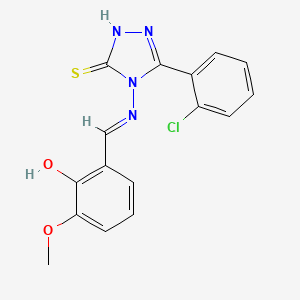
![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)
